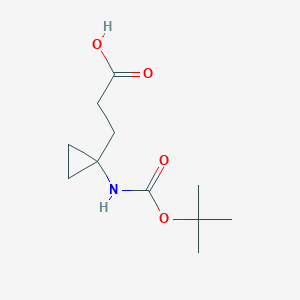

3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid

Description

Properties

IUPAC Name |

3-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-11(6-7-11)5-4-8(13)14/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADOGKKXARKUIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid typically involves the protection of the amino group of 3-aminopropanoic acid with a tert-butoxycarbonyl group. This can be achieved by reacting 3-aminopropanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) in a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures (around 5°C) and then allowed to warm to room temperature, followed by stirring for several hours .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Coupling Reactions: The carboxylic acid group can be activated and coupled with amines to form amide bonds, commonly using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for the Boc-protected form.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Coupling: EDCI and HOBt are frequently used for amide bond formation.

Solvents: THF, dichloromethane (DCM), and methanol are commonly used solvents.

Major Products

Deprotected Amine: Removal of the Boc group yields the free amine.

Amides: Coupling with various amines results in the formation of amide derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid has been investigated for its potential as a building block in the design of novel pharmaceuticals. Its unique structure allows for the development of compounds with improved biological activity and specificity. For example:

- Inhibitors of Protein Interactions : Research has shown that derivatives of this compound can inhibit receptor-interacting protein 1 (RIP1), which is involved in inflammatory responses. This suggests potential applications in treating conditions like systemic inflammatory response syndrome .

Peptide Synthesis

The compound serves as an important intermediate in the synthesis of peptides. The Boc group facilitates the selective protection of amines, allowing for the stepwise assembly of peptide chains. Key applications include:

- Synthesis of Cyclopropyl-containing Peptides : Cyclopropyl groups can impart unique biological properties to peptides, making them valuable in drug design.

- Modification of Existing Peptides : By incorporating this compound into peptide sequences, researchers can explore modifications that enhance stability or bioactivity.

Biological Research

In biological studies, compounds like 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid are utilized to probe biological mechanisms:

- Investigating Enzyme Activity : The compound can be used to study enzyme-substrate interactions, particularly where cyclopropyl moieties may influence binding affinities.

- Studying Protein Folding and Stability : The unique steric effects of the cyclopropyl group can provide insights into protein folding pathways and stability under various conditions.

Case Study 1: Development of Anti-inflammatory Agents

Research has focused on derivatives of 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid as potential anti-inflammatory agents. A study illustrated that modifications to the cyclopropyl group could enhance selectivity for specific inflammatory pathways, thereby reducing side effects associated with broader-spectrum anti-inflammatory drugs .

Case Study 2: Peptide Therapeutics

In a series of experiments aimed at developing peptide therapeutics for cancer treatment, scientists incorporated this compound into peptide sequences designed to target tumor microenvironments. The results indicated that cyclopropyl-containing peptides exhibited improved binding to cancer cell receptors compared to their non-cyclopropyl counterparts, highlighting the significance of structural modifications in therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid depends on its specific application. In general, the compound can act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products. The Boc group serves as a protecting group, preventing unwanted reactions at the amino site until deprotection is desired.

Comparison with Similar Compounds

3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic Acid (1v)

- Structure: Replaces the cyclopropane with a piperidin-4-yl group, retaining the Boc-protected amine and propanoic acid chain.

- Synthesis: Synthesized via GP3 reaction from 3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid, yielding 39% .

- However, the larger ring size may reduce passive membrane permeability compared to cyclopropane-containing analogs.

- Applications : Used in photoredox-mediated remote functionalization reactions, where the piperidine moiety acts as a directing group .

3-[tert-Butoxycarbonyl]amino]-2-methylpropionic Acid

- Structure: Features a methyl branch at the β-position of the propanoic acid, omitting the cyclopropane.

- Synthesis: Achieved via rhodium-catalyzed hydrogenation of ethyl-2-cyanopropionate, followed by Boc protection and hydrolysis, yielding 72% . Chiral resolution using (R)-(+)-α-methylbenzylamine enables enantiomeric purity (62.34% yield for the R-isomer).

- The absence of cyclopropane reduces strain-related reactivity, improving thermal stability.

- Applications : Serves as a chiral intermediate in asymmetric synthesis, particularly for bioactive molecules requiring defined stereochemistry .

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid

- Structure : Substitutes the cyclopropane with a 4-iodophenyl group, creating an aromatic analog.

- Synthesis : Derived from iodophenylalanine precursors, as part of anticancer inhibitor scaffolds .

- Key Features : The iodine atom facilitates further functionalization (e.g., cross-coupling reactions), while the aromatic ring enhances π-π stacking interactions in target binding.

- Applications : Central to type D/L inhibitors (e.g., CW1–CW20) targeting kinases or proteases in cancer therapy .

Comparative Data Table

Key Findings and Implications

Cyclopropane vs. Piperidine/Phenyl Groups: The cyclopropane in the target compound likely enhances rigidity and metabolic stability compared to flexible piperidine or planar phenyl analogs. The 4-iodophenyl variant () offers unique reactivity for late-stage modifications, a feature absent in cyclopropane systems .

Steric and Electronic Effects: The β-methyl group in 3-[tert-Butoxycarbonyl]amino]-2-methylpropionic acid introduces steric effects that could hinder unwanted side reactions, whereas the cyclopropane’s strain might promote ring-opening under acidic or thermal conditions .

Synthetic Efficiency :

- Rhodium-catalyzed methods () achieve higher yields (72%) than GP3/GP5 reactions (30–47%), highlighting the impact of catalyst choice on efficiency .

Biological Relevance :

- Cyclopropane rings are increasingly utilized in drug design to mimic transition states or stabilize bioactive conformations, suggesting the target compound may offer advantages in inhibitor design over bulkier piperidine or aromatic analogs .

Biological Activity

3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid (Boc-cyclopropylalanine) is an amino acid derivative that has garnered interest in organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis, and potential applications through a review of relevant literature.

Chemical Structure and Properties

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 1889977-29-0

The compound features a cyclopropyl group attached to a propanoic acid backbone with a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. The presence of the cyclopropyl moiety imparts unique steric and electronic properties, influencing its reactivity and biological interactions .

Synthesis

The synthesis of Boc-cyclopropylalanine typically involves the protection of the amino group of 3-aminopropanoic acid using di-tert-butyl dicarbonate (Boc2O). The reaction is conducted under basic conditions, often utilizing sodium hydroxide in tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.

Synthetic Route Overview

- Protection of Amino Group : React 3-aminopropanoic acid with Boc2O in THF.

- Reaction Conditions : Maintain low temperatures (~5°C), then allow to warm to room temperature.

- Purification : Employ chromatography techniques to isolate the desired product.

The biological activity of Boc-cyclopropylalanine is primarily attributed to its role as a building block in peptide synthesis and its potential interactions with biological systems. The Boc group serves as a protective moiety, allowing for selective reactions that can lead to bioactive compounds.

Case Studies and Research Findings

- Peptide Synthesis : Boc-cyclopropylalanine has been utilized in the synthesis of bioactive peptides, where its unique structure enhances the stability and activity of the resulting compounds .

- Inhibition Studies : Research indicates that derivatives of cyclopropyl-containing amino acids exhibit significant inhibitory effects on various enzymes, potentially due to their ability to mimic transition states or bind to active sites effectively .

- Antitumor Activity : A study demonstrated that cyclopropyl-containing amino acids could enhance the efficacy of chemotherapeutic agents by improving their pharmacokinetic profiles and reducing side effects in tumor models .

Applications in Drug Development

Due to its structural uniqueness, Boc-cyclopropylalanine is being investigated for its potential as a precursor in drug development:

- Medicinal Chemistry : The compound's ability to modify biological pathways makes it a candidate for designing novel therapeutics targeting specific diseases, including cancer and metabolic disorders.

- Specialty Chemicals Production : It is also being explored for use in producing intermediates for pharmaceuticals, leveraging its reactivity in coupling reactions .

Comparison with Similar Compounds

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 3-(Benzyl(tert-butoxycarbonyl)amino)propanoic acid | Structure | Similar applications in peptide synthesis but lacks cyclopropyl's unique properties |

| 1-(tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid | Structure | Shares cyclopropyl moiety; different amino acid backbone influences activity |

Q & A

Q. What are the common synthetic routes for synthesizing 3-(1-((tert-Butoxycarbonyl)amino)cyclopropyl)propanoic acid?

The compound is typically synthesized via multistep routes involving Boc protection, cyclopropane ring formation, and carboxylic acid functionalization. For example:

- Step 1 : Start with a Boc-protected amino acid precursor (e.g., (R)- or (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid) .

- Step 2 : Introduce the cyclopropane ring using transition-metal-catalyzed cross-coupling or strain-release strategies.

- Step 3 : Deprotect and purify via column chromatography or recrystallization. Characterization is performed using H/C NMR and HPLC .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological characterization includes:

- Spectroscopy : H NMR (to confirm cyclopropane protons at δ 1.0–1.5 ppm) and C NMR (Boc carbonyl at ~155 ppm) .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (ESI+) to verify molecular ion peaks .

Q. What purification techniques are optimal for this compound?

- Normal-phase silica chromatography for intermediate steps .

- Acid-base extraction to isolate the carboxylic acid moiety, followed by lyophilization .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what challenges arise?

Enantioselectivity requires chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries during cyclopropane formation. Challenges include:

- Steric hindrance : The cyclopropane ring limits substrate-catalyst interactions, reducing enantiomeric excess (ee). Mitigated using bulky ligands or low-temperature conditions .

- Racemization : Acidic conditions during Boc deprotection may racemize stereocenters. Use mild deprotecting agents (e.g., TFA in DCM at 0°C) .

Q. How does the Boc group’s stability under varying conditions affect synthetic strategies?

The Boc group is acid-labile but stable to bases. Key considerations:

Q. What role does this compound play in designing enzyme inhibitors or prodrugs?

It serves as a rigid scaffold in protease inhibitors (e.g., hepatitis C virus NS3/4A inhibitors) due to:

- Conformational restraint : The cyclopropane ring mimics peptide β-strands, enhancing target binding .

- Boc group utility : Temporarily masks amines, enabling selective functionalization in prodrug strategies .

Data Analysis and Optimization

Q. How to resolve contradictory data regarding cyclopropane ring stability in acidic vs. basic media?

- Controlled experiments : Compare degradation rates under standardized conditions (e.g., 1M HCl vs. 1M NaOH at 25°C) via H NMR .

- Computational modeling : DFT calculations to assess ring strain and protonation effects .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Catalyst screening : Transition metals (Pd, Cu) for efficient cross-coupling .

- Solvent optimization : Use DMF or THF to enhance solubility of intermediates .

- In-line analytics : PAT (Process Analytical Technology) tools for real-time monitoring .

Applications in Drug Discovery

Q. How is this compound used in structure-activity relationship (SAR) studies?

Q. What are the limitations of using this compound in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.